ORM-3819

Description

Properties

Molecular Formula |

C19H19N5O5 |

|---|---|

Molecular Weight |

397.4 g/mol |

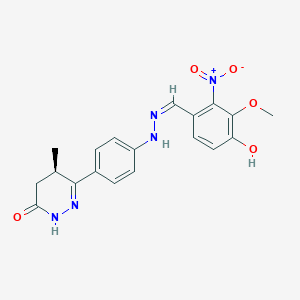

IUPAC Name |

(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C19H19N5O5/c1-11-9-16(26)22-23-17(11)12-3-6-14(7-4-12)21-20-10-13-5-8-15(25)19(29-2)18(13)24(27)28/h3-8,10-11,21,25H,9H2,1-2H3,(H,22,26)/b20-10-/t11-/m1/s1 |

InChI Key |

ZGGBTNDTFFNWRD-BPXUPMHTSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ORM-3819 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture and Cardiovascular Impact of ORM-3819

For Immediate Release

HELSINKI, Finland – ORM-3819, a novel investigational inodilator, has been characterized as a promising agent for cardiovascular conditions, with a unique dual mechanism of action that enhances cardiac contractility and promotes vasodilation. This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and associated signaling pathways of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The precise chemical structure of this compound, while not publicly disclosed in full detail in the available scientific literature, has been a subject of investigation in preclinical studies. Research indicates it is a novel small molecule developed by Orion Pharma. While the exact IUPAC name and SMILES string are not available in the public domain, its classification as a calcium sensitizer and a selective phosphodiesterase III (PDE III) inhibitor provides foundational insights into its molecular characteristics.

Mechanism of Action: A Dual Approach to Cardiovascular Modulation

This compound exhibits a novel mechanism of action by functioning as both a calcium sensitizer and a selective inhibitor of phosphodiesterase III (PDE III). This dual activity provides a synergistic effect on the cardiovascular system, enhancing cardiac performance while reducing vascular resistance.

Calcium Sensitization

This compound enhances the sensitivity of the cardiac contractile apparatus to calcium ions. This action increases the force of myocardial contraction without significantly increasing intracellular calcium concentrations, a mechanism that is believed to reduce the risk of arrhythmias associated with some other inotropic agents.

Selective PDE III Inhibition

As a selective inhibitor of PDE III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Increased cAMP levels lead to a cascade of downstream effects, including enhanced cardiac contractility and vasodilation.

The signaling pathway for this compound's action can be visualized as follows:

Preclinical Pharmacological Data

Preclinical studies have demonstrated the significant cardiovascular effects of this compound. The following table summarizes key quantitative findings from these investigations.

| Parameter | Species | Model | Effect of this compound | Reference |

| Coronary Artery Relaxation | Porcine | Isolated coronary arteries | Dose-dependent relaxation | --INVALID-LINK-- |

| Cardiac Contractility | - | - | Increased | --INVALID-LINK-- |

| PDE III Inhibition | - | - | Selective Inhibition | --INVALID-LINK-- |

Experimental Protocols

The following outlines the methodologies employed in key preclinical studies of this compound.

Isolated Coronary Artery Relaxation Studies

Objective: To assess the direct vasodilatory effect of this compound on vascular smooth muscle.

Methodology:

-

Tissue Preparation: Porcine hearts were obtained, and the left anterior descending coronary arteries were dissected and cut into rings.

-

Experimental Setup: The arterial rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: Arterial rings were pre-contracted with a vasoconstrictor agent.

-

Drug Administration: Cumulative concentrations of this compound were added to the organ baths.

-

Data Acquisition: Changes in isometric tension were recorded to quantify the degree of relaxation.

Inotropic Effect and PDE III Inhibition Assays

Objective: To determine the effect of this compound on cardiac contractility and its selectivity for PDE III.

Methodology:

-

Cardiac Muscle Preparation: Papillary muscles or ventricular strips were isolated from animal hearts.

-

Inotropic Measurement: The muscle preparations were electrically stimulated in an organ bath, and the force of contraction was measured in the presence of varying concentrations of this compound.

-

PDE Isoenzyme Inhibition Assay: The inhibitory activity of this compound against different phosphodiesterase isoenzymes was determined using enzymatic assays to confirm its selectivity for PDE III.

Conclusion

This compound represents a promising novel inodilator with a dual mechanism of action that offers potential therapeutic advantages for the management of cardiovascular diseases. Its ability to enhance cardiac contractility through calcium sensitization while promoting vasodilation via selective PDE III inhibition underscores its innovative profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human subjects. This technical guide provides a comprehensive overview of the currently available preclinical data on this compound for the scientific and drug development community.

ORM-3819: A Novel Inotropic Agent with a Dual Mechanism of Action for Enhanced Cardiac Contractility

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ORM-3819 is a novel investigational cardiotonic agent that enhances cardiac contractility through a unique dual mechanism of action: calcium sensitization of the cardiac contractile machinery and selective inhibition of phosphodiesterase III (PDE III). This dual action provides a potent positive inotropic effect, suggesting its potential as a therapeutic agent for acute heart failure and myocardial stunning. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound.

Core Mechanism of Action: A Two-Pronged Approach

This compound exerts its positive inotropic effects by acting on two distinct molecular targets within the cardiomyocyte.

-

Calcium Sensitization: this compound directly binds to cardiac troponin C (cTnC), a key protein in the regulation of muscle contraction. This binding increases the sensitivity of the myofilaments to calcium, meaning that less calcium is required to achieve a given level of muscle contraction. This is a crucial distinction from traditional inotropes that increase intracellular calcium concentration, which can lead to adverse effects such as arrhythmias and increased myocardial oxygen demand.

-

Selective PDE III Inhibition: this compound is a potent and selective inhibitor of the phosphodiesterase III (PDE III) isozyme. PDE III is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, this compound leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to an increase in calcium influx and enhanced contractility.

This combination of calcium sensitization and PDE III inhibition results in a synergistic improvement in cardiac performance.

Signaling Pathway of this compound

Quantitative Preclinical Data

The positive inotropic and lusitropic effects of this compound have been demonstrated in a series of preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | Species | Value |

| PDE III Inhibition (IC50) | Enzyme Assay | - | 3.88 ± 0.3 nM |

| Ca2+ Sensitization (EC50) | Permeabilized Myocytes | Guinea Pig | 2.88 ± 0.14 µM |

| Change in pCa50 | Permeabilized Myocytes | Guinea Pig | 0.12 ± 0.01 |

| **Increase in +dP/dtmax (EC |

Unveiling the Cardiovascular Profile of ORM-3819: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: ORM-3819 is a novel investigational inodilator agent that enhances cardiac contractility and promotes vasodilation. Its unique dual mechanism of action, involving calcium sensitization of cardiac troponin C (cTnC) and selective inhibition of phosphodiesterase III (PDE III), positions it as a promising therapeutic candidate for cardiovascular diseases such as heart failure. This technical guide provides a comprehensive overview of the reported cardiovascular effects of this compound, detailing its mechanism of action, quantitative effects on cardiac and vascular parameters, and the experimental protocols utilized in key preclinical studies.

Core Mechanism of Action

This compound exerts its cardiovascular effects through two primary, synergistic pathways:

-

Calcium Sensitization: this compound binds to cardiac troponin C (cTnC), increasing its sensitivity to calcium ions. This enhances the efficiency of the contractile apparatus without increasing intracellular calcium concentrations, a mechanism thought to reduce the risk of arrhythmias and increased myocardial oxygen demand often associated with traditional inotropes.

-

Selective Phosphodiesterase III (PDE III) Inhibition: By selectively inhibiting the PDE III isozyme, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Increased cAMP levels in cardiomyocytes contribute to the positive inotropic effect, while in vascular smooth muscle cells, it leads to vasodilation.

This dual mechanism provides both enhanced cardiac performance and reduced cardiac workload through afterload reduction.

Quantitative Cardiovascular Effects of this compound

The following tables summarize the key quantitative data from preclinical studies investigating the cardiovascular effects of this compound.

In Vitro and Ex Vivo Cardiac Effects

| Parameter | Model System | Concentration/Dose | Result | Citation |

| PDE III Inhibition (IC50) | In vitro enzyme assay | 3.88 ± 0.3 nM | Potent and selective inhibition | [1] |

| Ca2+ Sensitization (EC50) | Permeabilized guinea pig left ventricular myocytes | 2.88 ± 0.14 µM | Significant increase in calcium sensitivity (ΔpCa50 = 0.12 ± 0.01) | [1] |

| Left Ventricular Pressure (+dP/dtmax) (EC50) | Langendorff-perfused guinea pig hearts | 8.9 ± 1.7 nM | Concentration-dependent increase in myocardial contractility | [1] |

| Left Ventricular Systolic Pressure (EC50) | Langendorff-perfused guinea pig hearts | 7.63 ± 1.74 nM | Concentration-dependent increase in systolic pressure | [1] |

In Vitro Vasodilatory Effects

| Parameter | Model System | Concentration | Result | Citation |

| Coronary Artery Relaxation (EC50) | Isolated porcine coronary artery rings | 72.2 µM | Concentration-dependent relaxation | [2] |

| Maximum Relaxation | Isolated porcine coronary artery rings | 0.38 - 230.6 µM | 58.1% | [2] |

| Vascular Smooth Muscle Hyperpolarization | Isolated porcine coronary artery smooth muscle cells | 120 µM | 22.6 ± 0.81 mV | [2] |

Note: In vivo hemodynamic data from canine models are mentioned in the literature, but specific quantitative results were not available in the public domain at the time of this review.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the dual mechanism of action of this compound at the cellular level.

Experimental Workflow for In Vitro Vasodilation Study

This diagram outlines the key steps in the experimental protocol used to assess the vasodilatory effects of this compound on isolated porcine coronary arteries.

Detailed Experimental Protocols

In Vitro PDE III Inhibition Assay

-

Source: Recombinant human PDE isozymes.

-

Method: The inhibitory effect of this compound on PDE I, II, III, IV, and V was determined using a radioenzymatic assay. The amount of [3H]-5'-AMP, the degradation product of [3H]-cAMP, was quantified by liquid scintillation. Assays were performed in duplicate.[1]

In Vitro Calcium Sensitization Assay

-

Model: Permeabilized myocyte-sized preparations from guinea pig left ventricles.

-

Methodology: Skinned cardiac muscle preparations were obtained by mechanical homogenization. The preparations were then incubated in solutions with varying Ca2+ concentrations in the presence and absence of this compound. The force of contraction was measured, and the pCa-tension relationship was determined to calculate the shift in Ca2+ sensitivity (ΔpCa50).[1]

Ex Vivo Langendorff Heart Model

-

Model: Isolated hearts from male guinea pigs.

-

Methodology: Hearts were retrogradely perfused with Krebs-Henseleit solution. A balloon catheter was inserted into the left ventricle to measure isovolumetric pressure. After a stabilization period, this compound was administered in increasing concentrations. Left ventricular systolic pressure (LVSP) and the maximal rate of pressure development (+dP/dtmax) were recorded.[1]

In Vitro Vasodilation and Electrophysiology in Porcine Coronary Arteries

-

Model: Isolated coronary arteries from porcine hearts.

-

Vasodilation Assay:

-

Arterial rings were mounted in organ baths containing Krebs solution and pre-contracted with KCl (30 mM).

-

This compound was added cumulatively (0.38-230.6 µM), and the isometric tension was recorded to determine concentration-response curves.[2]

-

-

Electrophysiology:

-

A conventional microelectrode technique was used to measure the resting membrane potential of vascular smooth muscle cells.

-

Changes in membrane potential were recorded after the application of this compound to assess for hyperpolarization.[2]

-

Conclusion

This compound demonstrates a promising preclinical cardiovascular profile characterized by potent positive inotropic and vasodilatory effects. Its dual mechanism of action, combining calcium sensitization and selective PDE III inhibition, offers a potentially advantageous therapeutic approach over existing agents. Further in vivo studies are warranted to fully elucidate its hemodynamic effects and therapeutic potential in clinically relevant models of cardiovascular disease.

References

In-Depth Technical Guide: The Role of ORM-3819 in Modulating Cardiac Contractility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of ORM-3819, a novel investigational agent with a unique dual mechanism of action for enhancing cardiac contractility. The following sections detail its mechanism of action, present quantitative data from key preclinical studies, and outline the experimental protocols used to elucidate its effects.

Core Mechanism of Action: A Dual Approach to Inotropy

This compound enhances cardiac contractility through a synergistic combination of two distinct molecular mechanisms: direct sensitization of the cardiac muscle to calcium and selective inhibition of phosphodiesterase III (PDE III).[1] This dual action offers a novel therapeutic strategy for conditions characterized by impaired cardiac pump function.

The primary mode of action involves the binding of this compound to cardiac troponin C (cTnC), a key protein in the sarcomere that regulates muscle contraction in response to calcium ions.[1] This interaction increases the sensitivity of the myofilaments to calcium, meaning that a lower concentration of intracellular calcium is required to achieve a given level of muscle contraction. This leads to a more efficient utilization of available calcium for force generation.

Concurrently, this compound acts as a potent and selective inhibitor of the PDE III isozyme.[1] PDE III is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac cells. By inhibiting PDE III, this compound increases intracellular cAMP levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various proteins involved in excitation-contraction coupling, ultimately leading to an increase in intracellular calcium concentration and enhanced contractility. This component of its action is similar to that of established inodilators.

The combination of these two mechanisms—calcium sensitization and increased calcium availability—results in a robust positive inotropic effect.

Quantitative Data on the Inotropic Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cardiac contractility.

Table 1: In Vitro Efficacy of this compound

| Parameter | Experimental Model | Value |

| PDE III Inhibition (IC50) | In vitro enzyme assay | 3.88 ± 0.3 nM |

| Ca2+-Sensitizing Effect (EC50) | Permeabilized guinea pig left ventricular myocytes | 2.88 ± 0.14 µM |

| Change in pCa50 | Permeabilized guinea pig left ventricular myocytes | 0.12 ± 0.01 |

Table 2: Ex Vivo Efficacy of this compound in Langendorff-Perfused Guinea Pig Hearts

| Parameter | EC50 |

| Maximal Rate of Left Ventricular Pressure Development (+dP/dtmax) | 8.9 ± 1.7 nM |

| Left Ventricular Systolic Pressure | 7.63 ± 1.74 nM |

Table 3: In Vivo Efficacy of this compound in Healthy Guinea Pigs (Intravenous Administration)

| Parameter | EC50 |

| Left Ventricular +dP/dtmax | 0.13 ± 0.05 µM/kg |

| Rate of Left Ventricular Pressure Decrease (-dP/dtmax) | 0.03 ± 0.02 µM/kg |

Table 4: In Vivo Efficacy of this compound in a Canine Model of Myocardial Stunning

| Parameter | Pre-Ischemia | Post-Ischemia (Stunning) | Post-Ischemia + this compound |

| % Segmental Shortening (%SS) in Ischemic Area | 24.1 ± 2.1 | 11.0 ± 2.4 | 18.8 ± 3 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a generalized workflow for assessing its cardiac effects.

Caption: Signaling pathway of this compound in cardiomyocytes.

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies cited in the primary literature for this compound.

In Vitro Experiments

1. Phosphodiesterase III Inhibition Assay:

-

Objective: To determine the inhibitory potency of this compound on PDE III.

-

Methodology: A standard two-step radioenzymatic assay is utilized.

-

Recombinant human PDE III is incubated with [3H]-cAMP as a substrate in the presence of varying concentrations of this compound.

-

The reaction is terminated, and the resulting [3H]-5'-AMP is converted to [3H]-adenosine by a snake venom nucleotidase.

-

The mixture is then passed through an anion-exchange resin column to separate the unreacted [3H]-cAMP from the [3H]-adenosine.

-

The amount of [3H]-adenosine is quantified by scintillation counting, and the IC50 value is calculated.

-

2. Calcium Sensitivity in Permeabilized Myocytes:

-

Objective: To assess the direct effect of this compound on the calcium sensitivity of the contractile apparatus.

-

Methodology:

-

Myocyte Preparation: Left ventricular tissue from guinea pigs is dissected and mechanically disrupted. The myocytes are then chemically permeabilized ("skinned") using a detergent like saponin or Triton X-100 to remove the cell membrane while leaving the myofilaments intact.

-

Experimental Setup: A single permeabilized myocyte is attached between a force transducer and a piezoelectric motor.

-

Protocol: The myocyte is bathed in a series of solutions with progressively increasing concentrations of free calcium (pCa solutions). The force generated by the myocyte at each calcium concentration is recorded. This is repeated in the presence of different concentrations of this compound.

-

Data Analysis: Force-pCa curves are generated, and the pCa50 (the calcium concentration required for half-maximal activation) is determined. A leftward shift in the force-pCa curve and an increase in pCa50 in the presence of this compound indicate calcium sensitization.

-

Ex Vivo Experiments

Langendorff-Perfused Heart:

-

Objective: To evaluate the effects of this compound on the global function of an isolated heart.

-

Methodology:

-

Heart Isolation: A guinea pig is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.

-

Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Electrodes are placed on the epicardial surface to record an electrocardiogram.

-

Protocol: After a stabilization period, this compound is infused into the perfusion line at increasing concentrations. Left ventricular pressure, heart rate, and coronary flow are continuously monitored.

-

Data Analysis: Parameters such as left ventricular developed pressure, the maximal rates of pressure development and relaxation (+/- dP/dtmax), and heart rate are analyzed to determine the concentration-response relationship for this compound.

-

In Vivo Experiments

1. Hemodynamic Assessment in Anesthetized Guinea Pigs:

-

Objective: To determine the in vivo hemodynamic effects of this compound.

-

Methodology:

-

Animal Preparation: Guinea pigs are anesthetized, and catheters are inserted into the carotid artery for blood pressure measurement and into the jugular vein for drug administration. A high-fidelity pressure catheter is advanced into the left ventricle.

-

Protocol: Following a baseline recording period, this compound is administered as an intravenous infusion at escalating doses.

-

Data Acquisition: Arterial blood pressure, left ventricular pressure, and heart rate are continuously recorded.

-

Data Analysis: The effects of this compound on systolic and diastolic blood pressure, heart rate, and indices of cardiac contractility (+dP/dtmax) and relaxation (-dP/dtmax) are quantified.

-

2. Myocardial Stunning Model in Dogs:

-

Objective: To evaluate the efficacy of this compound in a model of post-ischemic cardiac dysfunction.

-

Methodology:

-

Surgical Preparation: Anesthetized dogs undergo a thoracotomy, and a hydraulic occluder and a flow probe are placed around the left anterior descending coronary artery. Sonimicrometry crystals are implanted in the region supplied by this artery to measure regional myocardial function.

-

Ischemia-Reperfusion Protocol: Myocardial ischemia is induced by occluding the coronary artery for a defined period, followed by reperfusion. This results in a state of "myocardial stunning," where contractile function is depressed despite the restoration of blood flow.

-

Drug Administration: After the induction of stunning, this compound is administered intravenously.

-

Data Analysis: Segmental shortening, a measure of regional contractility, is monitored throughout the experiment to assess the ability of this compound to restore function in the stunned myocardium.

-

Clinical Development Status

As of the latest available information, there are no active or recently completed clinical trials specifically investigating this compound for cardiac contractility or heart failure listed in major clinical trial registries. Further development status by Orion Pharma is not publicly disclosed.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preclinical research. This compound is an investigational compound and is not approved for any clinical use.

References

An In-depth Technical Guide to ORM-3819 (CAS: 360794-85-0): A Novel Inodilator for Cardiovascular Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORM-3819 is a novel investigational inodilator agent with a unique dual mechanism of action, positioning it as a promising candidate for the treatment of acute heart failure and related cardiovascular conditions. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized in its evaluation. The core of this document focuses on its dual action as a calcium sensitizer and a selective phosphodiesterase III (PDE III) inhibitor, which synergistically enhance cardiac contractility and promote vasodilation. All quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound (L-6-{4-[N'-(4-Hydroxy-3-methoxy-2-nitro-benzylidene)-hydrazino]-phenyl}-5-methyl-4,5-dihydro-2H-pyridazin-3-one) is a potent positive inotropic agent.[1] Its therapeutic potential lies in its ability to augment cardiac performance, particularly in conditions of myocardial stunning, through a combination of calcium sensitization of the cardiac contractile machinery and selective inhibition of PDE III.[1] Additionally, this compound exhibits significant vasodilatory effects on coronary arteries, mediated by the activation of voltage-gated potassium channels, leading to hyperpolarization of vascular smooth muscle cells.[2] This multifaceted mechanism of action suggests potential benefits in clinical scenarios requiring both cardiac support and afterload reduction.

Mechanism of Action

This compound exerts its cardiovascular effects through two primary, synergistic pathways:

-

Calcium Sensitization: this compound enhances the sensitivity of the cardiac contractile apparatus to calcium. This is achieved through its binding to cardiac troponin C (cTnC), a key regulatory protein in muscle contraction.[1] By increasing the affinity of troponin C for calcium, this compound augments the force of contraction at any given intracellular calcium concentration, thereby improving myocardial contractility without a significant increase in myocardial oxygen demand.

-

Selective Phosphodiesterase III (PDE III) Inhibition: this compound is a highly potent and selective inhibitor of the PDE III isozyme.[1] PDE III is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[3][4] By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP. In cardiac myocytes, elevated cAMP levels contribute to a positive inotropic effect. In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.[2][3]

The combination of these two mechanisms provides a powerful inotropic and vasodilatory profile.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Species/Tissue | Reference |

| PDE III Inhibition (IC50) | 3.88 ± 0.3 nM | In vitro enzyme assay | [1] |

| Ca2+ Sensitization (EC50) | 2.88 ± 0.14 µM | Permeabilized guinea pig left ventricular myocytes | [1] |

| Ca2+ Sensitization (ΔpCa50) | 0.12 ± 0.01 | Permeabilized guinea pig left ventricular myocytes | [1] |

| Coronary Artery Relaxation (EC50) | 41.6 µM | Isolated porcine coronary arteries | [2] |

Table 2: Ex Vivo and In Vivo Efficacy of this compound

| Parameter | Value | Species/Model | Reference |

| Increase in +dP/dtmax (EC50) | 8.9 ± 1.7 nM | Langendorff-perfused guinea pig hearts | [1] |

| Increase in LV Systolic Pressure (EC50) | 7.63 ± 1.74 nM | Langendorff-perfused guinea pig hearts | [1] |

| Increase in LV +dP/dtmax (EC50) | 0.13 ± 0.05 µM/kg | Healthy guinea pigs (in vivo) | [1] |

| Improvement in -dP/dtmax (EC50) | 0.03 ± 0.02 µM/kg | Healthy guinea pigs (in vivo) | [1] |

| Restoration of % Segmental Shortening | from 11.0±2.4 to 18.8±3 | Dog model of myocardial stunning | [1] |

| Change in Resting Membrane Potential | 22.8 mV at 120 µM | Porcine epicardial coronary artery vascular smooth muscle cells | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiac Myocytes

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Experimental Workflow for Assessing Vasorelaxant Effect

Experimental Protocols

In Vitro PDE III Inhibition Assay

The inhibitory effect of this compound on PDE III activity was determined using an in vitro enzyme assay. The protocol involves the incubation of the purified PDE III enzyme with its substrate, cAMP, in the presence of varying concentrations of this compound. The amount of cAMP remaining after the reaction is quantified, typically using a scintillation proximity assay or a fluorescence polarization-based method. The IC50 value, representing the concentration of this compound that inhibits 50% of the PDE III activity, is then calculated from the dose-response curve.

Calcium Sensitization in Permeabilized Myocytes

The calcium-sensitizing effect of this compound was assessed in permeabilized myocyte-sized preparations from the left ventricles of guinea pig hearts.[1] The cell membrane is chemically permeabilized (skinned) to allow for direct control of the intracellular calcium concentration. The force of contraction of these myocyte preparations is then measured at various calcium concentrations in the presence and absence of this compound. A leftward shift in the force-pCa curve in the presence of this compound indicates an increase in calcium sensitivity. The EC50 for calcium sensitization is the concentration of this compound that produces 50% of the maximal increase in calcium sensitivity.

Langendorff-Perfused Heart Model

The ex vivo effects of this compound on cardiac contractility were evaluated using the Langendorff-perfused guinea pig heart model. Hearts are isolated and retrogradely perfused through the aorta with a Krebs-Henseleit solution. A balloon is inserted into the left ventricle to measure intraventricular pressure and derive parameters such as the maximal rate of pressure development (+dP/dtmax) and left ventricular systolic pressure. This compound is administered into the perfusion solution at increasing concentrations, and the dose-dependent effects on cardiac function are recorded.

In Vivo Hemodynamic Studies

In vivo studies in anesthetized healthy guinea pigs and a dog model of myocardial stunning were conducted to evaluate the hemodynamic effects of this compound.[1] For the guinea pig model, a catheter is inserted into the left ventricle to measure pressure and calculate +dP/dtmax and the rate of pressure decrease (-dP/dtmax). This compound is administered intravenously, and dose-response curves are generated. In the dog model of myocardial stunning, a transient coronary artery occlusion is induced to create a region of ischemic but viable myocardium. After reperfusion, the depressed contractile function (% segmental shortening) in this area is measured before and after the administration of this compound to assess its ability to restore myocardial performance.

Isolated Coronary Artery Vasorelaxation

The vasodilatory properties of this compound were studied using isolated porcine coronary artery rings.[2] The arterial rings are mounted in organ baths and pre-contracted with a high concentration of potassium chloride (KCl). This compound is then added to the bath in a cumulative concentration-response manner, and the relaxation of the arterial rings is measured as a percentage of the pre-contraction. The EC50 for vasorelaxation is determined from the resulting concentration-response curve.

Measurement of Transmembrane Potential

The effect of this compound on the membrane potential of vascular smooth muscle cells from porcine epicardial coronary arteries was measured using intracellular microelectrodes.[2] The change in the resting membrane potential upon application of this compound is recorded to determine its hyperpolarizing effect, which is a key mechanism for its vasodilatory action.

Conclusion

This compound is a novel inodilator with a well-defined dual mechanism of action involving calcium sensitization and selective PDE III inhibition. Preclinical studies have demonstrated its potent positive inotropic and vasodilatory effects in a variety of in vitro, ex vivo, and in vivo models. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cardiovascular diseases, particularly acute heart failure. The unique combination of enhancing cardiac contractility while also promoting vasodilation makes this compound a compound of significant interest to the scientific and drug development community.

References

The Pharmacology of Novel Inodilators: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of novel inodilators, focusing on agents with innovative mechanisms of action that offer new therapeutic possibilities for heart failure and other cardiovascular diseases. This guide is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed information on signaling pathways, experimental methodologies, and comparative pharmacological data.

Introduction to Novel Inodilators

Inodilators are a class of drugs that enhance cardiac contractility (inotropic effect) and promote vasodilation. Traditional inotropes, such as catecholamines and phosphodiesterase (PDE) inhibitors, often increase myocardial oxygen demand and can be pro-arrhythmic. The development of novel inodilators has focused on alternative mechanisms to circumvent these limitations, offering the potential for improved safety and efficacy. This guide will explore the pharmacology of key classes of novel inodilators, including calcium sensitizers, Na+/K+-ATPase inhibitors with SERCA2a agonism, cardiac myosin activators, and newer generation PDE3 inhibitors.

Key Classes of Novel Inodilators and Their Mechanisms of Action

Calcium Sensitizers: Levosimendan

Levosimendan is a first-in-class calcium sensitizer that enhances myocardial contractility by increasing the sensitivity of the contractile apparatus to calcium, without significantly increasing intracellular calcium concentrations.[1] Its primary mechanism involves binding to the cardiac troponin C (cTnC) in a calcium-dependent manner, which stabilizes the Ca2+-bound conformation of cTnC and prolongs the interaction between actin and myosin.[2][3] This leads to an increased force of contraction. Additionally, levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation and reducing both preload and afterload.[4]

Figure 1: Signaling pathway of Levosimendan.

Na+/K+-ATPase Inhibition and SERCA2a Stimulation: Istaroxime

Istaroxime is a novel inodilator with a dual mechanism of action. It inhibits the Na+/K+-ATPase pump on the sarcolemma, leading to a modest increase in intracellular sodium. This, in turn, reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in an increased intracellular calcium concentration and enhanced contractility.[5][6] Uniquely, istaroxime also stimulates the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[7][8] By promoting the reuptake of calcium into the sarcoplasmic reticulum during diastole, SERCA2a stimulation enhances lusitropy (myocardial relaxation) and increases the calcium load available for subsequent contractions.[1][9]

Figure 2: Dual mechanism of action of Istaroxime.

Cardiac Myosin Activators: Omecamtiv Mecarbil

Omecamtiv mecarbil is a first-in-class selective cardiac myosin activator.[10] It directly targets the cardiac myosin heavy chain and accelerates the rate-limiting step of the cross-bridge cycle, which is the transition of myosin from a weakly-bound to a strongly-bound, force-producing state with actin.[11][12] This increases the number of myosin heads interacting with actin during systole, prolonging the ejection time and enhancing the force of contraction without altering intracellular calcium concentration or myocardial oxygen consumption.[13][14]

Figure 3: Mechanism of action of Omecamtiv Mecarbil.

Novel Phosphodiesterase 3 (PDE3) Inhibitors: Adibendan and Toborinone

Adibendan and toborinone are examples of newer generation PDE3 inhibitors. PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these drugs increase intracellular cAMP levels in cardiomyocytes and vascular smooth muscle cells. In the heart, elevated cAMP leads to activation of protein kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced contractility. In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.

Figure 4: Signaling pathway of novel PDE3 inhibitors.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the discussed novel inodilators, providing a basis for comparison of their potency and pharmacokinetic profiles.

Table 1: In Vitro Potency of Novel Inodilators

| Drug | Target | Assay | Potency (IC50/EC50) | Species/Tissue |

| Levosimendan | Cardiac Troponin C | Ca2+ sensitization in cardiomyocytes | EC50: 8.4 nM[15] | Guinea pig |

| PDE3 | PDE inhibition | IC50: 7.5 nM[15] | Guinea pig ventricle | |

| Istaroxime | Na+/K+-ATPase | Enzyme inhibition | IC50: 0.11 µM[5][16] | Dog kidney |

| Na+/K+-ATPase | Enzyme inhibition | IC50: 0.43 ± 0.15 µM[5] | Dog kidney | |

| Na+/K+-ATPase | Enzyme inhibition | IC50: 407.5 nM[17] | - | |

| SERCA2a | ATPase activity stimulation | EC50 (in failing hearts): ~1 nM[18] | Dog | |

| Omecamtiv Mecarbil | Cardiac Myosin | Actin-activated ATPase | EC50: 0.52 ± 0.10 µM[19] | Human β-cardiac myosin |

| Cardiac Myosin | Ca2+ sensitization in cardiomyocytes | EC50: 0.08 ± 0.01 µM[20] | Rat | |

| Adibendan | PDE3 | Enzyme inhibition | IC50: 2.0 µM[15] | Guinea pig heart |

| Papillary Muscle | Positive inotropic effect | EC50: 1.3 µM | Guinea pig | |

| Toborinone | PDE3 (platelets) | Aggregation inhibition | IC50: 9.7 ± 0.9 µM[21] | Human |

Table 2: Human Pharmacokinetic Parameters of Novel Inodilators

| Drug | Half-life (t1/2) | Volume of Distribution (Vd) | Clearance (CL) | Route of Administration |

| Levosimendan | ~1 hour (parent drug)[22] | 16.8 L (central)[22] | 13.3 L/h[22] | Intravenous |

| 70-80 hours (active metabolite OR-1896) | ||||

| Istaroxime | Rapidly dissipates post-infusion | - | - | Intravenous |

| Omecamtiv Mecarbil | ~18.5 hours[7] | 275 L (central) | 11.7 L/h | Oral, Intravenous |

| Adibendan | - | - | - | - |

| Toborinone | - | - | - | Intravenous |

Data for Adibendan and Toborinone human pharmacokinetics are limited in the public domain.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of novel inodilators.

Protocol for Measuring Na+/K+-ATPase Inhibition (Istaroxime)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Na+/K+-ATPase activity.

Principle: The enzymatic activity of Na+/K+-ATPase is quantified by measuring the rate of ATP hydrolysis, determined by the amount of inorganic phosphate (Pi) released. The Na+/K+-ATPase-specific activity is the difference between the total ATPase activity and the activity in the presence of a saturating concentration of a specific inhibitor, such as ouabain.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from dog kidney).

-

Test compound (e.g., Istaroxime) at various concentrations.

-

Ouabain (1 mM stock).

-

Assay Buffer: 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris (pH 7.5).

-

Substrate Solution: 3 mM ATP, 10 mM KCl, and a tracer amount of [γ-32P]ATP.

-

Stop Solution: 30% (v/v) perchloric acid.

-

Ammonium molybdate solution.

-

Reducing agent (e.g., ascorbic acid).

-

Phosphate standards.

-

Scintillation counter or spectrophotometer.

Procedure:

-

Pre-incubate the purified enzyme with a range of test compound concentrations in the assay buffer for 10 minutes at 37°C. Include a control with no inhibitor and a control with 1 mM ouabain.

-

Initiate the reaction by adding the substrate solution.

-

Incubate for 15 minutes at 37°C.

-

Stop the reaction by adding the cold stop solution.

-

Centrifuge to pellet the protein.

-

To determine the amount of 32Pi released, take an aliquot of the supernatant for scintillation counting. Alternatively, for a colorimetric assay, add ammonium molybdate and a reducing agent to the supernatant to form a colored complex and measure absorbance (e.g., at 660 nm).

-

Generate a standard curve with phosphate standards to quantify the amount of Pi released.

-

Calculate Na+/K+-ATPase activity as the difference between total ATPase activity (no inhibitor) and ouabain-insensitive ATPase activity.

-

Plot the percentage of Na+/K+-ATPase inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

Figure 5: Experimental workflow for Na+/K+-ATPase inhibition assay.

Protocol for Measuring SERCA2a Activation (Istaroxime)

Objective: To determine the effect of a test compound on the Ca2+-dependent ATPase activity of SERCA2a.

Principle: The activity of SERCA2a is measured as the rate of ATP hydrolysis in the presence of varying concentrations of Ca2+. The SERCA2a-specific activity is determined as the portion of total ATPase activity that is inhibited by a specific SERCA inhibitor, such as cyclopiazonic acid (CPA).

Materials:

-

Cardiac sarcoplasmic reticulum (SR) microsomes.

-

Test compound (e.g., Istaroxime).

-

Cyclopiazonic acid (CPA, 10 µM).

-

Assay Buffer with varying free Ca2+ concentrations (buffered with EGTA).

-

[γ-32P]ATP.

-

Stop Solution.

-

Scintillation counter.

Procedure:

-

Pre-incubate the SR microsomes with the test compound for 5 minutes at 4°C.

-

Initiate the reaction by adding the microsomes to the assay buffer containing a specific free Ca2+ concentration and [γ-32P]ATP.

-

Incubate for a defined period at 37°C.

-

Stop the reaction.

-

Measure the amount of 32Pi released by scintillation counting.

-

Perform parallel experiments in the presence of 10 µM CPA to determine the CPA-insensitive ATPase activity.

-

Calculate SERCA2a activity as the difference between the total ATPase activity and the CPA-insensitive activity.

-

Construct Ca2+-activation curves by plotting SERCA2a activity against the free Ca2+ concentration.

-

Fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca2+ affinity (pCa50 or EC50).[7]

Protocol for Assessing Myofilament Calcium Sensitivity (Levosimendan)

Objective: To determine the effect of a test compound on the Ca2+ sensitivity of force production in cardiac muscle.

Principle: The cell membranes of cardiomyocytes are chemically removed ("skinned"), allowing for direct control of the intracellular environment, including the Ca2+ concentration. The force generated by the myofilaments at different Ca2+ concentrations is measured to construct a force-pCa curve.

Materials:

-

Cardiac muscle tissue (e.g., trabeculae or papillary muscle).

-

Skinning Solution: Relaxing solution containing a detergent (e.g., 1% Triton X-100).

-

Relaxing Solution (pCa 9.0).

-

Activating Solutions with varying Ca2+ concentrations (pCa 6.5 to 4.5).

-

Force transducer and motor apparatus.

-

Microscope with sarcomere length detection.

Procedure:

-

Dissect a small cardiac muscle strip and mount it between a force transducer and a motor.

-

Permeabilize the muscle fibers by incubating in the skinning solution.

-

Set the sarcomere length to a desired value (e.g., 2.2 µm).

-

Sequentially expose the skinned fiber to activating solutions with increasing Ca2+ concentrations.

-

Record the steady-state force at each Ca2+ concentration.

-

Normalize the force at each Ca2+ concentration to the maximum force.

-

Plot the normalized force versus the pCa (-log[Ca2+]).

-

Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of maximal force is achieved), which is a measure of Ca2+ sensitivity.

-

Repeat the procedure in the presence of the test compound (e.g., Levosimendan) to assess its effect on pCa50.[24][25]

Figure 6: Experimental workflow for assessing myofilament calcium sensitivity.

Protocol for Measuring Cardiac Myosin ATPase Activity (Omecamtiv Mecarbil)

Objective: To determine the effect of a test compound on the actin-activated ATPase activity of cardiac myosin.

Principle: The rate of ATP hydrolysis by purified cardiac myosin is measured in the presence of actin. An increase in the ATPase rate indicates activation of the myosin motor.

Materials:

-

Purified human β-cardiac myosin subfragment 1 (S1).

-

Actin.

-

Test compound (e.g., Omecamtiv Mecarbil).

-

Assay Buffer.

-

ATP.

-

A method to detect Pi release (e.g., colorimetric assay or fluorescence-based phosphate sensor).

Procedure:

-

Incubate varying concentrations of the test compound with cardiac myosin S1 and actin in the assay buffer.

-

Initiate the reaction by adding ATP.

-

Measure the rate of Pi release over time.

-

Plot the ATPase activity versus the test compound concentration.

-

Determine the EC50, the concentration of the compound that produces 50% of the maximal activation.[26]

Protocol for Measuring Phosphodiesterase (PDE) Inhibition (Adibendan, Toborinone)

Objective: To determine the IC50 of a test compound for a specific PDE isozyme.

Principle: The activity of a purified PDE enzyme is measured by quantifying the hydrolysis of a radiolabeled cyclic nucleotide (e.g., [3H]cAMP or [3H]cGMP) to its corresponding 5'-monophosphate.

Materials:

-

Purified PDE3 enzyme.

-

Test compound (e.g., Adibendan or Toborinone).

-

[3H]cAMP or [3H]cGMP.

-

Snake venom nucleotidase.

-

Anion exchange resin (e.g., Dowex).

-

Scintillation counter.

Procedure:

-

Incubate the PDE enzyme with various concentrations of the test compound.

-

Initiate the reaction by adding the radiolabeled cyclic nucleotide.

-

Incubate for a defined time at 30°C.

-

Terminate the reaction by boiling.

-

Add snake venom nucleotidase to convert the radiolabeled 5'-monophosphate to the corresponding nucleoside.

-

Separate the unreacted cyclic nucleotide from the radiolabeled nucleoside using an anion exchange resin (the charged cyclic nucleotide binds to the resin, while the uncharged nucleoside does not).

-

Quantify the amount of radiolabeled nucleoside in the supernatant by scintillation counting.

-

Calculate the percentage of PDE inhibition at each compound concentration.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.[27][28]

Conclusion

The field of inodilator pharmacology is rapidly evolving, with novel agents targeting distinct molecular pathways to enhance cardiac performance. Calcium sensitizers like levosimendan, dual-action drugs like istaroxime, cardiac myosin activators such as omecamtiv mecarbil, and new generation PDE3 inhibitors represent significant advancements over traditional inotropes. This technical guide provides a foundational resource for researchers and drug developers, offering a comparative overview of their mechanisms, quantitative pharmacology, and the experimental methodologies used for their characterization. Further research into these and other novel inodilators holds the promise of developing safer and more effective therapies for heart failure.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Levosimendan, a new calcium-sensitizing inotrope for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levosimendan and calcium sensitization of the contractile proteins in cardiac muscle: impact on heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel calcium sensitizer levosimendan activates the ATP-sensitive K+ channel in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - Drugs in Context [drugsincontext.com]

- 11. JCI - Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure [jci.org]

- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 13. Cardiac Myosin Activation with Omecamtiv Mecarbil in Systolic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Positive inotropic effect of levosimendan is correlated to its stereoselective Ca2+-sensitizing effect but not to stereoselective phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Istaroxime (hydrochloride) - MedChem Express [bioscience.co.uk]

- 17. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Omecamtiv Mecarbil Enhances the Duty Ratio of Human β-Cardiac Myosin Resulting in Increased Calcium Sensitivity and Slowed Force Development in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The novel cardiac myosin activator omecamtiv mecarbil increases the calcium sensitivity of force production in isolated cardiomyocytes and skeletal muscle fibres of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Population pharmacokinetics of levosimendan in patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. ahajournals.org [ahajournals.org]

- 25. In Vitro Assessment of Cardiac Function Using Skinned Cardiomyocytes [jove.com]

- 26. ahajournals.org [ahajournals.org]

- 27. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

ORM-3819: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORM-3819 is a novel investigational drug candidate with a dual mechanism of action, positioning it as a potential therapeutic agent for cardiovascular conditions. In vitro studies have demonstrated its activity as both a calcium sensitizer and a selective phosphodiesterase III (PDE III) inhibitor. This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, based on published research. The protocols herein describe methods to assess its potency and efficacy in relevant biochemical and cellular assays.

Introduction

This compound exerts its cardiotonic effects through two synergistic mechanisms. Firstly, it enhances the sensitivity of the cardiac contractile apparatus to calcium by binding to cardiac troponin C (cTnC). Secondly, it selectively inhibits phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). The inhibition of PDE III leads to an increase in intracellular cAMP levels, further contributing to a positive inotropic effect. These combined actions result in an augmentation of cardiac contractility.

Quantitative Data Summary

The following table summarizes the key quantitative in vitro pharmacological data for this compound.

| Parameter | Value | Assay System |

| PDE III Inhibition | ||

| IC50 | 3.88 ± 0.3 nM | In vitro phosphodiesterase enzyme assay |

| Calcium Sensitization | ||

| EC50 | 2.88 ± 0.14 µM | Permeabilized guinea pig left ventricular myocytes |

| ΔpCa50 | 0.12 ± 0.01 | Permeabilized guinea pig left ventricular myocytes |

Signaling Pathway of this compound

Experimental Protocols

Phosphodiesterase III (PDE III) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PDE III enzyme activity.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP analog by the PDE III enzyme. The decrease in fluorescence polarization upon substrate hydrolysis is monitored.

Materials:

-

Human recombinant PDE III enzyme

-

Fluorescein-labeled cAMP substrate (e.g., FP-cAMP)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

-

This compound stock solution (in DMSO)

-

384-well microplates, black, low-volume

-

Plate reader capable of fluorescence polarization detection

Workflow:

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add a small volume (e.g., 2 µL) of the diluted this compound or vehicle (DMSO) to the wells of a 384-well microplate.

-

Add the PDE III enzyme solution to each well and mix gently.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorescein-labeled cAMP substrate to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Sensitization Assay in Permeabilized Myocytes

Objective: To determine the EC50 and the shift in calcium sensitivity (ΔpCa50) induced by this compound in cardiac muscle fibers.

Principle: This assay utilizes chemically permeabilized ("skinned") cardiac myocytes, which allows for direct control of the intracellular calcium concentration. The force generated by the myocytes at different calcium concentrations, in the presence and absence of the test compound, is measured to assess calcium sensitization.

Materials:

-

Isolated guinea pig left ventricular myocytes

-

Permeabilization solution (e.g., containing saponin or Triton X-100)

-

A series of buffered solutions with varying free calcium concentrations (pCa solutions)

-

This compound stock solution (in DMSO)

-

Force transducer and data acquisition system

-

Microscope for cell dimension measurement

Workflow:

Procedure:

-

Isolate single left ventricular myocytes from a guinea pig heart using standard enzymatic digestion protocols.

-

Permeabilize the myocytes by brief exposure to a solution containing a mild detergent (e.g., saponin). This removes the sarcolemma, allowing direct access to the myofilaments.

-

Attach a single permeabilized myocyte between a force transducer and a fixed point in a temperature-controlled experimental chamber.

-

Establish a baseline force-pCa relationship by sequentially perfusing the myocyte with solutions of increasing calcium concentrations (from pCa 9.0 to pCa 4.5) and recording the steady-state force at each concentration.

-

Wash the myocyte with a relaxing solution (pCa 9.0).

-

Incubate the myocyte with a solution containing a fixed concentration of this compound.

-

Repeat the process of perfusing with solutions of increasing calcium concentrations in the presence of this compound to generate a second force-pCa curve.

-

Repeat steps 5-7 for a range of this compound concentrations.

-

Data Analysis:

-

Normalize the force data to the maximum force generated at saturating calcium (pCa 4.5).

-

Plot the normalized force against pCa for both control and this compound-treated conditions.

-

Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximal force is achieved) for each condition.

-

Calculate the shift in calcium sensitivity (ΔpCa50) as pCa50 (this compound) - pCa50 (control).

-

Plot the ΔpCa50 values against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

-

Conclusion

The in vitro pharmacological profile of this compound demonstrates a dual mechanism of action involving calcium sensitization and selective PDE III inhibition. The protocols outlined in this document provide a framework for the characterization of this compound and similar compounds. These assays are crucial for understanding the molecular and cellular mechanisms underlying the pharmacological effects of such agents and are essential for their preclinical development.

Application Notes and Protocols for ORM-3819 in Isolated Heart Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-3819 is a novel investigational drug candidate with a dual mechanism of action, exhibiting properties of both a calcium sensitizer and a selective phosphodiesterase III (PDE III) inhibitor. This unique pharmacological profile makes it a compound of interest for the treatment of heart failure and other cardiac conditions characterized by reduced contractility. In isolated heart models, such as the Langendorff-perfused heart, this compound has been shown to be a potent positive inotropic agent, enhancing cardiac contractility.

These application notes provide detailed protocols and data for the use of this compound in isolated heart preparations, specifically focusing on the Langendorff perfusion of guinea pig hearts, a model in which its effects have been well-characterized.

Mechanism of Action

This compound enhances cardiac contractility through two primary mechanisms:

-

Calcium Sensitization: this compound binds to cardiac troponin C (cTnC), increasing the sensitivity of the myofilaments to calcium. This allows for a greater force of contraction at any given intracellular calcium concentration, improving cardiac efficiency without significantly increasing myocardial oxygen demand.

-

Selective PDE III Inhibition: By selectively inhibiting phosphodiesterase III, an enzyme that degrades cyclic adenosine monophosphate (cAMP), this compound leads to an accumulation of cAMP in cardiomyocytes. Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling, leading to enhanced calcium influx and release from the sarcoplasmic reticulum, further augmenting contractility.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from in vitro and isolated heart studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Assay System |

| PDE III Inhibition (IC50) | 3.88 ± 0.3 nM | In vitro enzyme assay |

| Ca2+-Sensitizing Effect (EC50) | 2.88 ± 0.14 µM | Permeabilized guinea pig left ventricular myocytes |

Data sourced from Nagy et al. (2016).

Table 2: Hemodynamic Effects of this compound in Langendorff-Perfused Guinea Pig Hearts

| Parameter | EC50 |

| Increase in +dP/dtmax | 8.9 ± 1.7 nM |

| Increase in Left Ventricular Systolic Pressure | 7.63 ± 1.74 nM |

Data sourced from Nagy et al. (2016).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Krebs-Henseleit buffer (see Protocol 2 for composition)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Stock Solution Preparation (10 mM):

-

This compound is soluble in DMSO at a concentration of 30 mg/mL.

-

Accurately weigh the required amount of this compound powder. The molecular weight of this compound (L-6-{4-[N'-(4-Hydroxi-3-methoxy-2-nitro-benzylidene)-hydrazino]-phenyl}-5-methyl-4,5-dihydro-2 H-pyridazin-3-one) is 397.38 g/mol .

-

Dissolve the weighed this compound in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.97 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare serial dilutions of the stock solution in Krebs-Henseleit buffer to achieve the desired final concentrations for the dose-response curve.

-

It is recommended to prepare working solutions fresh for each experiment.

-

Note: The final concentration of DMSO in the perfusate should be kept low (typically ≤ 0.1%) to avoid solvent effects on cardiac function. A vehicle control group with the corresponding DMSO concentration should always be included in the experimental design.

-

Protocol 2: Langendorff Perfusion of Guinea Pig Heart and Administration of this compound

Materials and Equipment:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Heparin

-

Pentobarbital sodium (or other suitable anesthetic)

-

Langendorff apparatus

-

Krebs-Henseleit buffer

-

95% O2 / 5% CO2 gas mixture

-

Pressure transducer and data acquisition system

-

Peristaltic pump

-

Water bath

-

Surgical instruments

Krebs-Henseleit Buffer Composition (in mM):

-

NaCl: 118

-

KCl: 4.7

-

CaCl2: 2.5

-

MgSO4: 1.2

-

KH2PO4: 1.2

-

NaHCO3: 25

-

Glucose: 11

-

The solution should be freshly prepared, filtered, and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.

Procedure:

-

Animal Preparation:

-

Administer heparin (1000 IU/kg, i.p.) to the guinea pig 15-20 minutes before anesthesia to prevent blood clotting.

-

Anesthetize the animal with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg, i.p.).

-

Perform a thoracotomy to expose the heart.

-

-

Heart Isolation and Cannulation:

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to arrest contractions.

-

Identify the aorta and carefully cannulate it with an appropriately sized cannula connected to the Langendorff apparatus.

-

Secure the aorta to the cannula with a ligature.

-

-

Langendorff Perfusion Setup and Stabilization:

-

Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).

-

Ensure that the coronary arteries are being perfused, which is indicated by the heart regaining a pink color and resuming spontaneous contractions.

-

Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric pressure.

-

Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dtmax).

-

-

This compound Administration (Dose-Response Curve):

-

After the stabilization period, switch the perfusion to Krebs-Henseleit buffer containing the vehicle (DMSO) for a baseline recording period (e.g., 10-15 minutes).

-

Administer this compound in a cumulative or non-cumulative manner by switching the perfusion to buffers containing increasing concentrations of the compound.

-

Based on the reported EC50 values, a suggested concentration range for a dose-response curve would be from 1 nM to 1 µM.

-

Allow the heart to equilibrate at each concentration for a sufficient period (e.g., 10-15 minutes) until a stable response is observed before introducing the next concentration.

-

Continuously record hemodynamic parameters throughout the experiment.

-

-

Data Analysis:

-

Measure baseline values for LVDP and +dP/dtmax during the vehicle perfusion period.

-

For each concentration of this compound, determine the percentage increase in LVDP and +dP/dtmax relative to the baseline.

-

Plot the percentage change against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response, using appropriate pharmacological software.

-

Visualizations

Signaling Pathway of this compound in Cardiomyocytes

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Langendorff Perfusion with this compound

Application Notes and Protocols for ORM-3819 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of ORM-3819, a novel inodilator, in animal models. The following protocols and data are derived from published animal studies and are intended to guide researchers in designing their own experiments.

Overview of this compound

This compound is a novel chemical entity characterized as a potent positive inotropic agent.[1] Its mechanism of action involves a dual pathway: sensitization of cardiac troponin C (cTnC) to calcium and selective inhibition of the phosphodiesterase III (PDE III) isozyme.[1] This combined action leads to an increase in cardiac contractility and vasodilation, making it a potential therapeutic agent for conditions such as acute and advanced heart failure.[2][3][4] Preclinical studies have demonstrated its efficacy in both healthy animals and models of cardiac dysfunction.[1]

Quantitative Data from Animal Studies

The following table summarizes the key quantitative data from in vivo animal studies of this compound.

| Animal Model | Administration Route | Dosage (EC50) | Pharmacodynamic Effect | Reference |

| Healthy Guinea Pig | Intravenous | 0.13 ± 0.05 µM/kg | Increased maximal rate of left ventricular pressure development (+dP/dtmax) | [1] |

| Healthy Guinea Pig | Intravenous | 0.03 ± 0.02 µM/kg | Improved rate of left ventricular pressure decrease (-dP/dtmax) | [1] |

| Dog (Myocardial Stunning Model) | Intravenous | Not specified | Restored depressed LV+dP/dtmax and improved segmental shortening | [1] |

Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in Healthy Guinea Pigs

This protocol is based on the methodology described by Nagy et al. (2016).

Objective: To determine the dose-dependent effects of intravenously administered this compound on cardiac function in healthy guinea pigs.

Animals: Healthy guinea pigs of either sex.

Procedure:

-

Anesthetize the animals.

-

Insert a catheter into a suitable vein (e.g., jugular vein) for intravenous administration of this compound.

-

Insert a pressure-transducing catheter into the left ventricle via the carotid artery to measure left ventricular pressure.

-

Allow the animal to stabilize.

-

Administer increasing doses of this compound intravenously.

-

Continuously record left ventricular pressure to determine the maximal rate of pressure development (+dP/dtmax) and the maximal rate of pressure decrease (-dP/dtmax).

-

Calculate the half-maximal effective concentration (EC50) for each parameter.

In Vivo Assessment in a Canine Model of Myocardial Stunning

This protocol is based on the methodology described by Nagy et al. (2016).

Objective: To evaluate the efficacy of this compound in restoring cardiac function in a dog model of myocardial stunning.

Animals: Mongrel dogs of either sex.

Procedure:

-

Anesthetize the animals and institute mechanical ventilation.

-

Perform a thoracotomy to expose the heart.

-

Induce a 15-minute period of regional myocardial ischemia by occluding the left anterior descending coronary artery, followed by reperfusion to induce myocardial stunning.

-

Measure baseline left ventricular pressure and segmental shortening in the ischemic area.

-

Administer this compound intravenously.

-

Continuously monitor left ventricular pressure (+dP/dtmax) and segmental shortening to assess the restorative effects of the compound.

Signaling Pathways and Experimental Workflow

Mechanism of Action of this compound

The following diagram illustrates the dual mechanism of action of this compound, leading to its inotropic and vasodilatory effects.

Caption: Dual mechanism of action of this compound.

Experimental Workflow for In Vivo Cardiovascular Assessment

The following diagram outlines the general workflow for assessing the cardiovascular effects of this compound in an animal model.

Caption: In vivo cardiovascular assessment workflow.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Short-Term Therapies for Treatment of Acute and Advanced Heart Failure—Why so Few Drugs Available in Clinical Use, Why Even Fewer in the Pipeline? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Short-Term Therapies for Treatment of Acute and Advanced Heart Failure—Why so Few Drugs Available in Clinical Use, Why Even Fewer in the Pipeline? [mdpi.com]

ORM-3819 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-3819 is a novel investigational cardiotonic agent with a dual mechanism of action, making it a compound of significant interest for cardiovascular research. It is a potent and selective inhibitor of phosphodiesterase III (PDE III) and a calcium (Ca²⁺) sensitizer that binds to cardiac troponin C (cTnC). This combined action results in a positive inotropic effect, enhancing cardiac contractility. These application notes provide an overview of this compound's solubility, preparation for experiments, and its signaling pathways, along with detailed protocols for its use in preclinical research settings.

Physicochemical Properties and Solubility

This compound is available as a light orange to dark orange powder. For experimental purposes, it is crucial to ensure proper solubilization to achieve accurate and reproducible results.

Table 1: Solubility of this compound

| Solvent | Concentration | Appearance | Reference |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Clear |

Note: For most biological experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer. Ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Mechanism of Action and Signaling Pathways

This compound exerts its cardiotonic effects through two primary mechanisms:

-

Selective Phosphodiesterase III (PDE III) Inhibition: PDE III is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, this compound increases intracellular cAMP levels. In cardiac myocytes, elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several target proteins, leading to an increase in intracellular Ca²⁺ concentration and enhanced cardiac muscle contraction.

-

Calcium Sensitization of Cardiac Troponin C (cTnC): this compound directly binds to cTnC, a key protein in the cardiac contractile apparatus. This binding increases the sensitivity of the myofilaments to Ca²⁺, meaning that less Ca²⁺ is required to initiate and sustain muscle contraction. This mechanism contributes to the positive inotropic effect without significantly increasing myocardial oxygen consumption.

The dual mechanism of this compound is depicted in the following signaling pathway diagram:

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental buffers.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Allow the this compound powder vial and DMSO to equilibrate to room temperature.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 30 mg/mL stock solution.

-

Vortex the tube thoroughly until the powder is completely dissolved, resulting in a clear solution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

In Vitro Assay for Ca²⁺ Sensitization in Permeabilized Cardiac Myocytes

Objective: To determine the Ca²⁺-sensitizing effect of this compound in isolated cardiac muscle preparations. This protocol is adapted from methodologies described in the literature.

Materials:

-

Isolated left ventricular tissue from a suitable animal model (e.g., guinea pig)

-

Permeabilization solution (e.g., containing saponin or Triton X-100)

-

Relaxing solution (low Ca²⁺)

-

Activating solutions with varying Ca²⁺ concentrations

-

This compound stock solution

-

Force transducer and data acquisition system

Experimental Workflow:

Application Notes and Protocols for Measuring Calcium Sensitivity with ORM-3819

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-3819 is a novel cardiotonic agent with a dual mechanism of action, making it a compound of significant interest in cardiovascular research and drug development. It functions as both a calcium sensitizer by binding to cardiac troponin C (cTnC) and as a selective inhibitor of phosphodiesterase III (PDE III).[1][2] This dual action enhances cardiac contractility, not by increasing intracellular calcium concentration, but by sensitizing the myofilaments to existing calcium levels and modulating cyclic nucleotide signaling pathways. These characteristics suggest its potential as a therapeutic agent for conditions like heart failure.